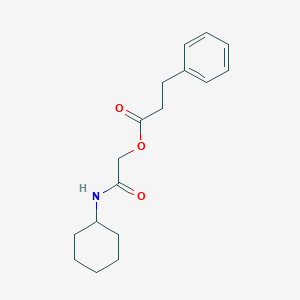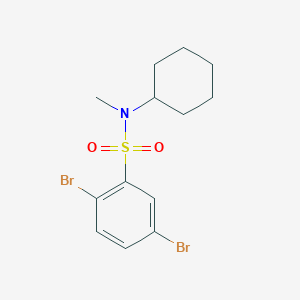![molecular formula C7H11N3O2S B241540 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B241540.png)
2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a chemical compound with potential applications in scientific research. It is a thiazolidinone derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in disease pathways or by disrupting cellular processes in bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the proliferation of tumor cells. It has also been shown to inhibit the activity of aldose reductase, an enzyme involved in diabetic complications.
実験室実験の利点と制限
One advantage of using 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. It may also be useful in studying the role of aldose reductase in disease pathways. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide. One direction is to further investigate its mechanism of action, which may provide insight into its potential as a therapeutic agent. Another direction is to study its potential as an inhibitor of other enzymes involved in disease pathways. Additionally, it may be useful to explore its potential as a drug delivery agent or in combination with other drugs to enhance their efficacy.
合成法
The synthesis of 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has been reported in the literature. One method involves the reaction of 2-aminothiazole with methyl isothiocyanate to form 2-(methylthio)thiazole. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(methylthio)thiazole-4-acetate. The final step involves the reaction of this intermediate with hydrazine hydrate to form 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide.
科学的研究の応用
2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated as a potential inhibitor of enzymes involved in disease pathways, such as aldose reductase, which is involved in diabetic complications.
特性
製品名 |
2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide |
|---|---|
分子式 |
C7H11N3O2S |
分子量 |
201.25 g/mol |
IUPAC名 |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C7H11N3O2S/c1-9-7-10(2)6(12)4(13-7)3-5(8)11/h4H,3H2,1-2H3,(H2,8,11) |
InChIキー |
DLOKQSSIIBJMQB-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=O)C(S1)CC(=O)N)C |
正規SMILES |
CN=C1N(C(=O)C(S1)CC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)




![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)
![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)


